2-ethyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
The compound 2-ethyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione belongs to the pyrimido[4,5-b]quinoline-dione family, a class of heterocyclic molecules with demonstrated biological activities, including anticancer and mitochondrial activation properties. Its structure features a 10-methyl group, a 2-ethyl substituent, and a 3-(furan-2-ylmethyl) moiety, distinguishing it from related derivatives.
Properties
IUPAC Name |
2-ethyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-15-20-18-16(19(24)22(15)11-12-7-6-10-25-12)17(23)13-8-4-5-9-14(13)21(18)2/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCTWSXVIRESAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione , with the CAS number 899406-42-9 , represents a class of pyrimidoquinoline derivatives that have garnered attention for their potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H19N3O3
- Molecular Weight : 397.43 g/mol
- Purity : Typically ≥95%
Anticancer Properties
Research indicates that pyrimidoquinoline derivatives exhibit significant anticancer activity. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models.
-
Mechanism of Action :
- The compound is believed to exert its effects through the modulation of key signaling pathways involved in cell survival and apoptosis. It may interact with proteins such as survivin, which is crucial for cancer cell survival.
- A related study demonstrated that similar compounds could sensitize cancer cells to chemotherapeutic agents like doxorubicin by inhibiting the survivin protein's function .
-
In Vitro Studies :
- In vitro assays have shown that this compound can significantly reduce the viability of several cancer cell lines, including breast and lung cancers, with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacterial strains. Preliminary results suggest it possesses moderate antibacterial activity.
- Tested Strains :
- Common pathogens such as Staphylococcus aureus and Escherichia coli were included in the studies.
- The minimum inhibitory concentration (MIC) values indicate potential as a lead compound for developing new antimicrobial agents.
Study 1: Anticancer Efficacy
A study published in Molecules evaluated the anticancer effects of several pyrimidoquinoline derivatives, including our compound of interest. The researchers reported:
- Significant inhibition of cell proliferation in breast cancer cell lines.
- Induction of apoptosis was confirmed through annexin V staining and caspase activation assays .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial efficacy, the compound was tested against a panel of clinical isolates. Findings included:
- Inhibition of growth in Gram-positive and Gram-negative bacteria.
- Potential synergy with existing antibiotics was noted, suggesting a possible role in combination therapies .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C24H19N3O3 |
| Molecular Weight | 397.43 g/mol |
| Purity | ≥95% |
| Anticancer IC50 (Breast) | Low micromolar |
| Antimicrobial MIC (E. coli) | Moderate |
Comparison with Similar Compounds
Structural Variations
Key substitutions in pyrimido[4,5-b]quinoline-diones occur at positions 2, 3, and 10. Below is a comparative analysis:
Anticancer Activity
- Target Compound : The furan substituent may modulate interactions with HDM2 (a ubiquitin ligase), similar to halogenated analogs (e.g., 7-nitro derivatives in ). Furan’s oxygen atoms could enhance binding to polar residues in target proteins.
- Nitro-Substituted Analogs : 7-Nitro-10-aryl derivatives stabilize p53 by inhibiting HDM2, with IC₅₀ values in the micromolar range . The nitro group is critical for this activity but increases toxicity .
- Halogenated Derivatives : Chloro or trifluoromethyl groups at C-9 improve HDM2 inhibition (e.g., 10-(4-chlorophenyl) analogs in ).
Mitochondrial Activation
- TND1128 : Demonstrates cytoprotective effects against H₂O₂-induced oxidative stress by activating mitochondrial energy synthesis. Ethyl and methyl groups optimize lipophilicity for membrane penetration .
- Target Compound : The furan group’s redox-active nature may enhance ROS scavenging, though this requires experimental validation.
Enzyme Inhibition
- 7-Nitro-10-octyl-3-phenyl derivative : Acts as a survivin/Smac antagonist (IC₅₀ = 2.2 μM) via nitro group-mediated interactions . The target compound lacks this group, suggesting divergent mechanisms.
Physicochemical Properties
Notes:
- Nitro and octyl groups in survivin antagonists reduce solubility but enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
